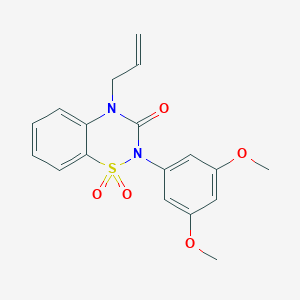

![molecular formula C24H28N4O4 B6450666 1-methyl-2-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole CAS No. 2549039-25-8](/img/structure/B6450666.png)

1-methyl-2-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

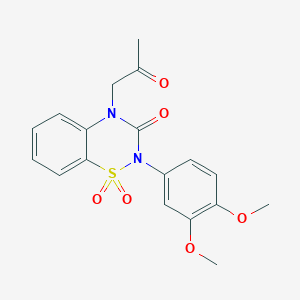

1-methyl-2-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.5 g/mol. The purity is usually 95%.

The exact mass of the compound 1-methyl-2-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is 436.21105539 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-methyl-2-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-2-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimitotic Agents and Tubulin Inhibitors

The synthesis and biological evaluation of 1-methyl-2-(3’,4’,5’-trimethoxybenzoyl)-3-aminoindoles revealed their potential as antimitotic agents and tubulin inhibitors . These compounds disrupt microtubule dynamics, crucial for cell division, making them promising candidates for cancer treatment. Their ability to interfere with tubulin polymerization and mitotic spindle formation could lead to novel chemotherapeutic strategies.

Antifungal Activity

Derivatives of 1-methyl-2-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole were synthesized and evaluated for antifungal activity . The trimethoxyphenyl (TMP) moiety in these derivatives contributes to their bioactivity. Understanding their mechanism of action against fungal pathogens could aid in developing new antifungal agents.

Microtubule Targeting

Similar to combretastatin derivatives, these compounds exhibit potent microtubule-targeting properties . Microtubules play essential roles in cellular processes, including intracellular transport and maintenance of cell shape. Investigating their effects on microtubule stability and dynamics could lead to novel therapeutic approaches.

DHFR Inhibition

While not directly related to DHFR (dihydrofolate reductase), the TMP group has been incorporated into DHFR inhibitors like trimetrexate and trimethoprim . Understanding the structural impact of TMP on enzyme inhibition may guide the design of more effective antimicrobial agents.

Colchicine Analogs

Colchicine, an anti-gout agent, inhibits tubulin polymerization. The structural similarity between 1-methyl-2-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole and colchicine suggests potential analogs with improved pharmacological profiles . Investigating their binding affinity and toxicity could yield valuable insights.

Podophyllotoxin Analogs

Podophyllotoxin, used to treat external genital warts, also targets tubulin. The TMP group in our compound shares similarities with podophyllotoxin . Exploring their structural differences and evaluating their efficacy against viral infections could be worthwhile.

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in the molecular structure of this compound, have been known to effectively inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

It’s known that tmp-bearing compounds can inhibit the polymerization of tubulin, a protein that forms the microtubule network essential for cell division and intracellular transport . This inhibition can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .

Biochemical Pathways

Tmp-bearing compounds have been associated with the inhibition of several key proteins involved in cell proliferation and survival, such as hsp90, trxr, hlsd1, alk2, p-gp, and platelet-derived growth factor receptor β . These proteins are involved in various biochemical pathways, including cell cycle regulation, oxidative stress response, epigenetic regulation, bone morphogenetic protein signaling, multidrug resistance, and cell growth and differentiation .

Result of Action

Tmp-bearing compounds have demonstrated notable anti-cancer effects by inhibiting key proteins involved in cell proliferation and survival . They have also shown promising anti-fungal, anti-bacterial, and antiviral properties, as well as significant efficacy against various parasites . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

Propiedades

IUPAC Name |

[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4,5-trimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4/c1-26-19-8-6-5-7-18(19)25-24(26)28-13-16-11-27(12-17(16)14-28)23(29)15-9-20(30-2)22(32-4)21(10-15)31-3/h5-10,16-17H,11-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBHQIRLDRUQSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CC(=C(C(=C5)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-2-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6450583.png)

![3-benzyl-1-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6450586.png)

![tert-butyl 4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6450595.png)

![2-cyclopropyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6450602.png)

![4-methyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450617.png)

![4-ethyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450631.png)

![2-[3-(methylsulfanyl)phenyl]-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450644.png)

![tert-butyl 5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B6450659.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6450675.png)